(1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a chloropyridine moiety attached to a piperidine ring, which is further linked to a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Chloropyridine Moiety: The chloropyridine moiety can be synthesized through the chlorination of pyridine using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment to Piperidine: The chloropyridine is then reacted with piperidine under basic conditions to form the intermediate compound.
Introduction of the Methanamine Group: The intermediate is further reacted with formaldehyde and ammonium chloride to introduce the methanamine group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
(1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the chloropyridine moiety.
Substitution: Substituted derivatives with various nucleophiles.
Scientific Research Applications
(1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (1-((6-Chloropyridin-3-yl)methyl)piperidin-4-yl)methanamine hydrochloride
- (1-((6-Chloropyridin-3-yl)methyl)piperidin-2-yl)methanamine hydrochloride
Uniqueness
(1-((6-Chloropyridin-3-yl)methyl)piperidin-3-yl)methanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the methanamine group on the piperidine ring can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H19Cl2N3 |
---|---|
Molecular Weight |
276.20 g/mol |
IUPAC Name |
[1-[(6-chloropyridin-3-yl)methyl]piperidin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18ClN3.ClH/c13-12-4-3-11(7-15-12)9-16-5-1-2-10(6-14)8-16;/h3-4,7,10H,1-2,5-6,8-9,14H2;1H |
InChI Key |
OSACXFUQJIFONO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=C(C=C2)Cl)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.